

(S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine

physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine

Cat. No.: B591950

[Get Quote](#)

An In-depth Technical Guide to (S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine

This technical guide provides a comprehensive overview of the physical, chemical, and synthetic aspects of **(S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine**, a chiral amine with potential applications in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals.

Chemical Identity and Properties

(S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine is a chiral organic compound. Its hydrochloride salt is also a common form for handling and storage.

Table 1: Physical and Chemical Properties of 1-(4-Fluoro-3-methoxyphenyl)ethanamine and its (S)-enantiomer hydrochloride salt.

| Property | Value | Source |
|--------------------------------------|--|--------|
| Chemical Name | (S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine | N/A |
| CAS Number | 333753-64-3 (for racemate) | [1] |
| CAS Number ((S)-enantiomer HCl salt) | 2089389-09-1 | [2] |
| Molecular Formula | C ₉ H ₁₂ FNO | [1] |
| Molecular Weight | 169.20 g/mol | [3] |
| Appearance | White to off-white powder or crystals (for HCl salt) | N/A |

Table 2: Computed Physicochemical Properties for 1-(3-Fluoro-4-methoxyphenyl)ethanamine (Isomer).

Note: Experimental data for the target compound is limited. The following are computed properties for a closely related isomer and should be used as an estimation.

| Property | Value |
|--------------------------------|---------------------|
| XLogP3-AA | 1.3 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 2 |
| Exact Mass | 169.090292168 Da |
| Monoisotopic Mass | 169.090292168 Da |
| Topological Polar Surface Area | 35.3 Å ² |

Spectroscopic Data

While specific spectra for **(S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine** are not publicly available, commercial suppliers indicate the availability of ^1H NMR, ^{13}C NMR, IR, and mass spectrometry data for the hydrochloride salt.^[2] Researchers are advised to acquire the compound from a commercial source to obtain these analytical data.

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **(S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine** is not readily available in the public domain. However, based on established methods for the synthesis of analogous chiral amines, a potential synthetic route can be proposed. One common and effective method is the asymmetric reduction of a corresponding ketone precursor.

Proposed Experimental Protocol: Asymmetric Transfer Hydrogenation of 4-Fluoro-3-methoxyacetophenone

This protocol is a hypothetical adaptation based on similar transformations and should be optimized for the specific substrate.

Step 1: Synthesis of 1-(4-Fluoro-3-methoxyphenyl)ethanone (the ketone precursor).

This can be achieved via Friedel-Crafts acylation of 1-fluoro-2-methoxybenzene.

- Materials: 1-fluoro-2-methoxybenzene, acetyl chloride, aluminum chloride (AlCl_3), dichloromethane (DCM).
- Procedure:
 - Dissolve 1-fluoro-2-methoxybenzene in dry DCM and cool the solution to $0\text{ }^\circ\text{C}$ in an ice bath.
 - Slowly add anhydrous AlCl_3 to the stirred solution.
 - Add acetyl chloride dropwise to the reaction mixture.
 - Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

- Quench the reaction by carefully pouring it into a mixture of ice and concentrated HCl.
- Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography or distillation to yield 1-(4-fluoro-3-methoxyphenyl)ethanone.

Step 2: Asymmetric Transfer Hydrogenation to **(S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine**.

- Materials: 1-(4-fluoro-3-methoxyphenyl)ethanone, a chiral ruthenium or rhodium catalyst (e.g., (S,S)-Ts-DENEB™), a hydrogen source (e.g., formic acid/triethylamine mixture or isopropanol), and a suitable solvent (e.g., methanol, dichloromethane).
- Procedure:
 - In an inert atmosphere (e.g., under argon or nitrogen), dissolve the ketone precursor and the chiral catalyst in the chosen solvent.
 - Add the hydrogen source to the reaction mixture.
 - Heat the reaction to a suitable temperature (e.g., 40-60 °C) and stir for a specified time (typically 12-24 hours), monitoring the progress by TLC or GC.
 - Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
 - Dissolve the residue in an appropriate solvent (e.g., ethyl acetate) and wash with a basic solution (e.g., saturated sodium bicarbonate) to remove the formic acid and any acidic byproducts.
 - Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
 - The resulting crude **(S)-1-(4-fluoro-3-methoxyphenyl)ethanamine** can be purified by column chromatography. The enantiomeric excess should be determined by chiral HPLC.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information regarding the specific biological activity or associated signaling pathways for **(S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine**. Chiral amines are common intermediates in the synthesis of biologically active molecules. Further research is required to determine the pharmacological profile of this compound.

Visualizations

As no specific signaling pathway or biological workflow has been identified for **(S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine**, the following diagram illustrates a potential synthetic workflow for its preparation.

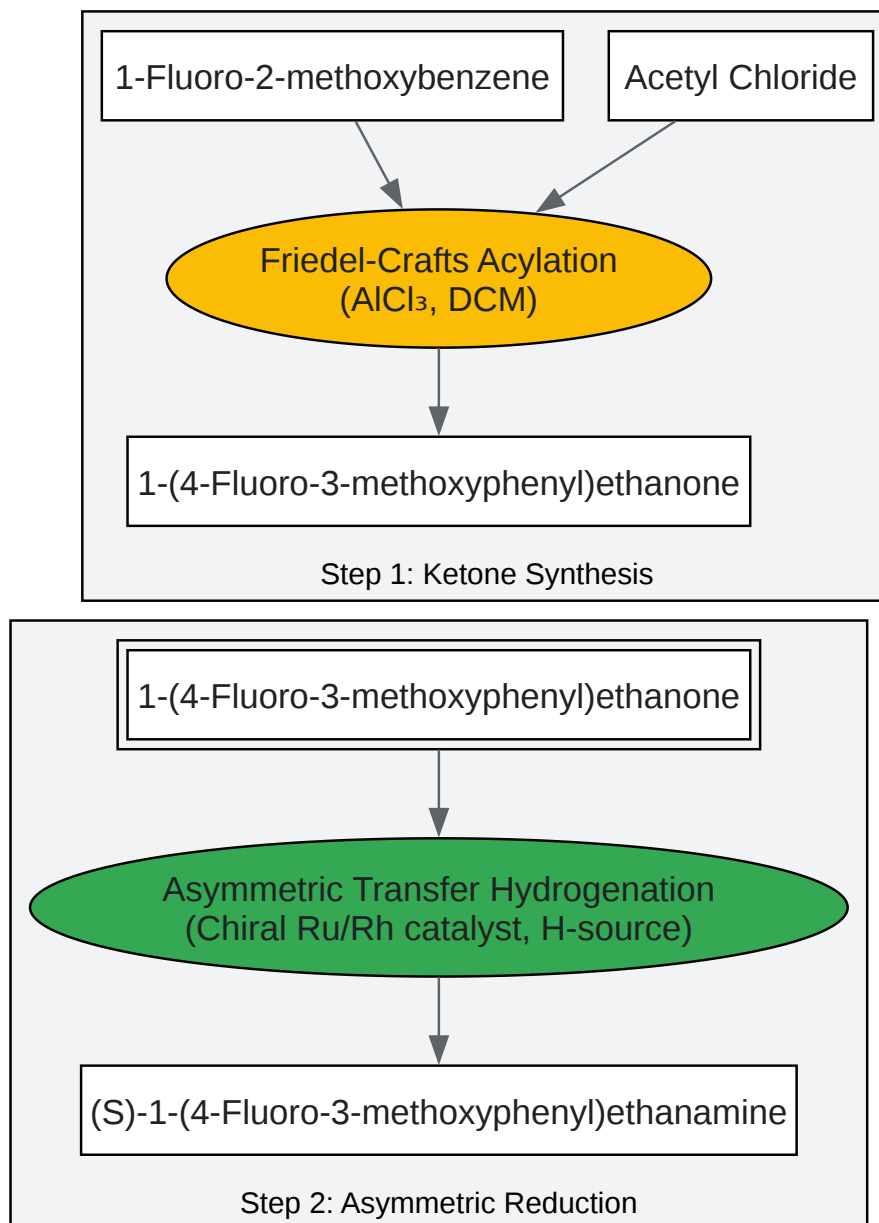


Figure 1: Proposed Synthetic Workflow for (S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine

[Click to download full resolution via product page](#)

Caption: Figure 1: Proposed Synthetic Workflow for **(S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine**

Safety and Handling

Based on safety data for related compounds, **(S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine** and its salts should be handled with care. It is likely to be harmful if swallowed and may cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

Conclusion

(S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine is a chiral building block with potential for use in the synthesis of more complex molecules, particularly in the pharmaceutical industry. While detailed experimental data for this specific compound is sparse in publicly accessible literature, this guide provides an overview of its known properties and a plausible synthetic approach based on established chemical principles. Further research is warranted to fully characterize this compound and explore its potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- 2. (1S)-1-(4-FLUORO-3-METHOXYPHENYL)ETHYLAMINE HYDROCHLORIDE(2089389-09-1) 1H NMR [m.chemicalbook.com]
- 3. (1S)-1-(4-FLUORO-3-METHOXYPHENYL)ETHYLAMINE CAS#: [chemicalbook.com]
- To cite this document: BenchChem. [(S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine physical and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b591950#s-1-4-fluoro-3-methoxyphenyl-ethanamine-physical-and-chemical-properties\]](https://www.benchchem.com/product/b591950#s-1-4-fluoro-3-methoxyphenyl-ethanamine-physical-and-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com